molecular formula C11H13BrClN3O B6290509 (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1996879-52-7

(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B6290509
CAS RN: 1996879-52-7
M. Wt: 318.60 g/mol
InChI Key: BEZWBDSESLSKIR-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the formula C11H13BrClN3O . It is used in various chemical reactions and has a molecular weight of 318.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrClN3O/c1-15-2-4-16(5-3-15)11(17)9-6-8(12)7-14-10(9)13/h6-7H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and piperazine groups.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

A review focuses on novel synthesis methods for omeprazole and related pharmaceutical impurities, highlighting the development of proton pump inhibitors and their impurities. While this review does not directly mention the compound , it illustrates the interest in novel synthetic pathways and impurity analysis within pharmaceutical research, which could be relevant for synthesizing or analyzing (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone as a potential impurity or intermediate in drug synthesis (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Behavioral Properties of Similar Compounds

Research on JL13, a compound with potential antipsychotic activity, offers insights into behavioral pharmacology and the selection of new molecules for therapeutic purposes. Although JL13's structure differs from the compound , the methodologies used to study its effects could inform research on the pharmacological properties of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone (Bruhwyler et al., 1997).

DNA Interaction Studies

The review on Hoechst 33258 and its analogues, known for binding to the minor groove of DNA, underscores the significance of studying drug-DNA interactions. This area of research could be pertinent if (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone or its derivatives interact with DNA, either as a mechanism of action or as part of its pharmacokinetic profile (Issar & Kakkar, 2013).

Antitumor and Antipsychotic Potential

Studies on compounds with structural similarities, such as selective serotonin antagonists and compounds exhibiting antitumor effects, demonstrate the broad range of potential therapeutic applications for novel chemical entities. These studies might provide a framework for investigating the biological activity of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone in various disease models (Hudzik et al., 2003).

Methane as a Resource

Research into methanotrophs and their ability to utilize methane as a carbon source highlights the ongoing interest in biotechnological applications of microbial systems. While not directly related, the exploration of microbial metabolism and synthetic biology could intersect with chemical synthesis research, including the production or degradation of complex compounds like (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone (Strong, Xie, & Clarke, 2015).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN3O/c1-15-2-4-16(5-3-15)11(17)8-6-10(13)14-7-9(8)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZWBDSESLSKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone

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